molecular formula C14H15NO3S B2945570 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 2034238-23-6

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2945570
CAS No.: 2034238-23-6
M. Wt: 277.34
InChI Key: BRZSIXNCIISPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13(10-3-4-10)15-9-14(17,11-5-6-18-8-11)12-2-1-7-19-12/h1-2,5-8,10,17H,3-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSIXNCIISPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its unique structural features, including the presence of furan and thiophene rings. These characteristics contribute to its potential biological activities, which are under investigation for various therapeutic applications.

Structural Overview

The molecular formula for this compound is C15H13NO4SC_{15}H_{13}NO_4S, with a molecular weight of 303.3 g/mol. The compound is notable for its combination of functional groups that may enhance its interaction with biological systems.

PropertyValue
Molecular FormulaC15H13NO4SC_{15}H_{13}NO_4S
Molecular Weight303.3 g/mol
Functional GroupsFuran, Thiophene, Carboxamide

Antimicrobial Properties

Similar compounds containing furan and thiophene moieties have been studied for their antimicrobial properties. Research indicates that derivatives of compounds with these functional groups exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess analogous properties.

Anti-inflammatory Effects

Compounds featuring furan and thiophene rings have also been investigated for their anti-inflammatory potential. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This activity could position this compound as a candidate for further research in inflammatory diseases.

While specific literature on the mechanism of action for this compound is limited, analogs have provided insights into possible pathways. The presence of the carboxamide group may facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity. Additionally, the furan and thiophene rings could contribute to π–π stacking interactions with nucleic acids or proteins.

Study on Structural Analogues

A study focusing on structurally related compounds reported significant biological activities at specific concentrations. For example, a derivative compound demonstrated potent root growth inhibition in rape seedlings at a concentration of 5.0×105M5.0\times 10^{-5}M, achieving an inhibition rate of 76% . This suggests that similar mechanisms could be explored for this compound.

Potential Applications in Pharmaceuticals

Given the promising biological activities associated with similar compounds, there is potential for this compound to serve as a lead structure in drug development. Its unique combination of functional groups may allow for the design of new therapeutic agents targeting bacterial infections or inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.